1-(2,4-dimethoxybenzyl)-4-phenylpiperazine
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Overview
Description
1-(2,4-Dimethoxybenzyl)-4-phenylpiperazine is a chemical compound that belongs to the piperazine class It is characterized by the presence of a 2,4-dimethoxybenzyl group and a phenyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethoxybenzyl)-4-phenylpiperazine typically involves the reaction of 2,4-dimethoxybenzyl chloride with 4-phenylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene, and the mixture is stirred at room temperature or under reflux conditions until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically isolated and purified using large-scale crystallization or distillation methods.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethoxybenzyl)-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium iodide in acetone, ammonia in ethanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, amine derivatives.
Scientific Research Applications
1-(2,4-Dimethoxybenzyl)-4-phenylpiperazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies related to receptor binding and neurotransmitter activity.
Chemical Research: It serves as a precursor in the synthesis of more complex organic molecules and in the development of new synthetic methodologies.
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethoxybenzyl)-4-phenylpiperazine involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound can act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmitter release. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dimethoxybenzyl)-4-methylpiperazine
- 1-(2,4-Dimethoxybenzyl)-4-ethylpiperazine
- 1-(2,4-Dimethoxybenzyl)-4-isopropylpiperazine
Uniqueness
1-(2,4-Dimethoxybenzyl)-4-phenylpiperazine is unique due to the presence of both the 2,4-dimethoxybenzyl and phenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different receptor binding affinities, metabolic stability, and pharmacokinetic profiles, making it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-4-phenylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-22-18-9-8-16(19(14-18)23-2)15-20-10-12-21(13-11-20)17-6-4-3-5-7-17/h3-9,14H,10-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DESRSLBPLLMDDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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